1H-Indole-5-carboxamidine HOAc
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Overview
Description
1H-Indole-5-carboxamidine HOAc is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1H-Indole-5-carboxamidine HOAc involves several steps, typically starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthesis of this compound may involve additional steps to introduce the carboxamidine group at the 5-position of the indole ring. Industrial production methods may utilize similar synthetic routes but on a larger scale, often employing optimized reaction conditions and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
1H-Indole-5-carboxamidine HOAc can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the indole ring, leading to the formation of different derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indole-5-carboxamidine HOAc has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-5-carboxamidine HOAc involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1H-Indole-5-carboxamidine HOAc can be compared to other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
5-Hydroxyindoleacetic acid: A metabolite of serotonin and an important biomarker in medical diagnostics. The uniqueness of this compound lies in its specific chemical structure and the presence of the carboxamidine group, which may confer distinct biological activities and applications.
Properties
IUPAC Name |
acetic acid;1H-indole-5-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.C2H4O2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8;1-2(3)4/h1-5,12H,(H3,10,11);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRSQFFYFDOMRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC2=C(C=CN2)C=C1C(=N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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